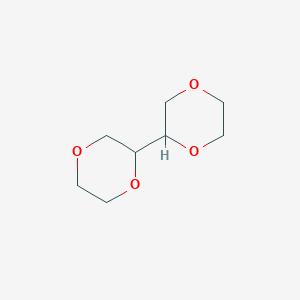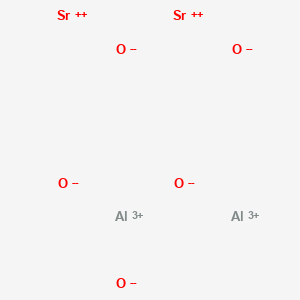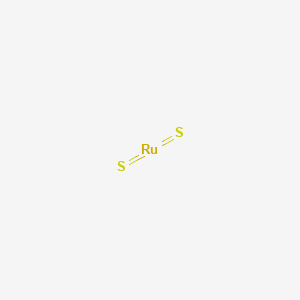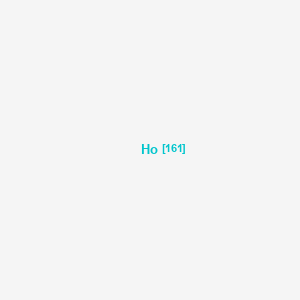![molecular formula Be3Al2(SiO3)6<br>Al2Be3O18Si6 B080958 Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane CAS No. 12428-23-8](/img/structure/B80958.png)
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is a chemical compound with the molecular formula Al2B3O10Si3. This compound is also known as alumino-boro-silicate glass and is widely used in various scientific research applications.
Wirkmechanismus
The mechanism of action of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is not fully understood. However, it is known to interact with biological molecules, such as proteins and nucleic acids, and alter their structure and function. This compound has been shown to have antimicrobial, anticancer, and immunomodulatory properties.
Biochemische Und Physiologische Effekte
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In vivo studies have shown that this compound can reduce inflammation and improve tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has several advantages for lab experiments. It is a stable and inert material that can withstand high temperatures and harsh chemical environments. It is also biocompatible and can be used in biological systems without causing toxicity or adverse effects. However, the limitations of this compound include its high cost, complex synthesis method, and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane. One direction is to explore its potential as a drug delivery system for targeted therapy. Another direction is to investigate its use as a scaffold for tissue engineering and regenerative medicine. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on biological systems. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane is a unique and versatile compound with numerous scientific research applications. Its physical and chemical properties make it an ideal material for use in materials science, optics, electronics, and biomedicine. While the mechanism of action of this compound is not fully understood, it has been shown to have antimicrobial, anticancer, and immunomodulatory properties. Further research is needed to fully explore the potential of this compound and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane involves the reaction of aluminum, boron, and silicon compounds at high temperatures. The process is typically carried out in a furnace, where the reactants are heated to temperatures above 1000°C. The resulting product is a glassy material that can be further processed into various forms, such as fibers, sheets, and powders.
Wissenschaftliche Forschungsanwendungen
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane has numerous scientific research applications due to its unique physical and chemical properties. This compound is widely used in the fields of materials science, optics, electronics, and biomedicine. In materials science, it is used as a high-temperature insulation material, a reinforcement material for composites, and a substrate for thin-film coatings. In optics, it is used as a component in lenses, prisms, and mirrors. In electronics, it is used as a dielectric material in capacitors and as a substrate for electronic circuits. In biomedicine, it is used as a carrier material for drug delivery and as a scaffold for tissue engineering.
Eigenschaften
CAS-Nummer |
12428-23-8 |
|---|---|
Produktname |
Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane |
Molekularformel |
Be3Al2(SiO3)6 Al2Be3O18Si6 |
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane |
InChI |
InChI=1S/2Al.3Be.6O3Si/c;;;;;6*1-4(2)3/q2*+3;3*+2;6*-2 |
InChI-Schlüssel |
NJJFVOQXYCEZLO-UHFFFAOYSA-N |
SMILES |
[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].O=[Si]1O[Al](O1)O[Si](=O)O[Al]2O[Si](=O)O2 |
Kanonische SMILES |
[Be+2].[Be+2].[Be+2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] |
Color/Form |
Colorless or green-yellow crystals; hexagonal Colorless, white, blue-green, green-yellow, yellow or blue crystals |
Dichte |
2.64 g/cu cm |
melting_point |
1650 °C |
Andere CAS-Nummern |
12428-23-8 1302-52-9 |
Piktogramme |
Irritant |
Löslichkeit |
Slightly soluble in sulfuric acid under extreme conditions |
Synonyme |
Berylium aluminum silicate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




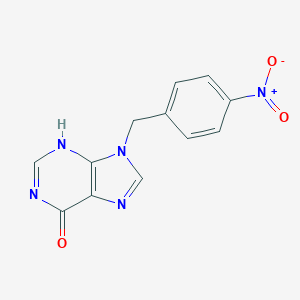
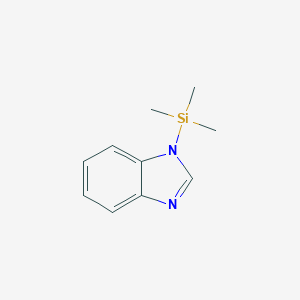


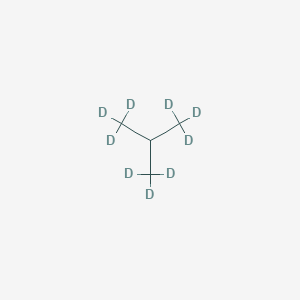
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)



